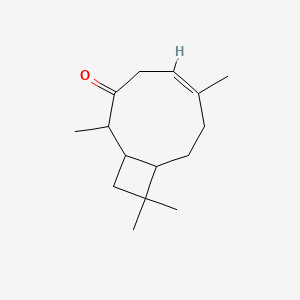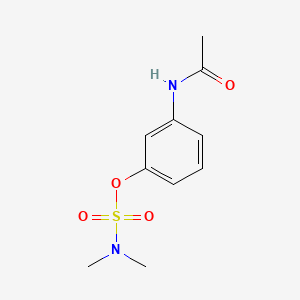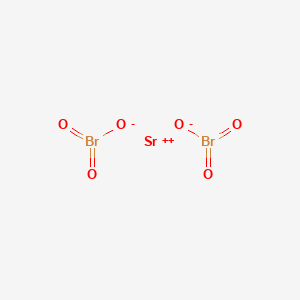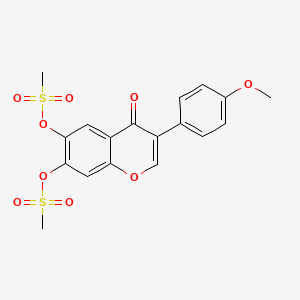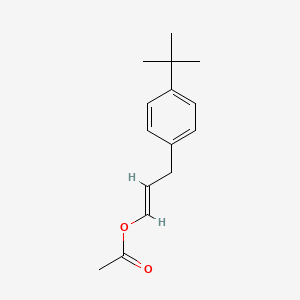
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate: is an organic compound with the molecular formula C15H20O2 . It is also known by its systematic name, acetic acid 3-(p-tert-butylphenyl)-1-propenyl ester . This compound is characterized by the presence of a propenyl acetate group attached to a phenyl ring substituted with a tert-butyl group. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate typically involves the esterification of 3-(4-(1,1-Dimethylethyl)phenyl)propen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the propenyl group can yield the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propenal or 3-(4-(1,1-Dimethylethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propyl acetate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, such as in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavorings due to its pleasant aroma. It also finds applications in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways . The phenyl ring’s substitution pattern influences the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
4-tert-Butylacetophenone: Similar in structure but lacks the propenyl acetate group.
Avobenzone: Contains a similar tert-butylphenyl group but has different functional groups attached.
Uniqueness: 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate is unique due to its combination of a propenyl acetate group and a tert-butyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
77104-99-5 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
[(E)-3-(4-tert-butylphenyl)prop-1-enyl] acetate |
InChI |
InChI=1S/C15H20O2/c1-12(16)17-11-5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7-11H,6H2,1-4H3/b11-5+ |
Clave InChI |
IFIVPISMBCMKBF-VZUCSPMQSA-N |
SMILES isomérico |
CC(=O)O/C=C/CC1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CC(=O)OC=CCC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



